![molecular formula C20H21N3O4S B6749724 N-[1-(9-oxo-10H-acridine-2-carbonyl)piperidin-4-yl]methanesulfonamide](/img/structure/B6749724.png)
N-[1-(9-oxo-10H-acridine-2-carbonyl)piperidin-4-yl]methanesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[1-(9-oxo-10H-acridine-2-carbonyl)piperidin-4-yl]methanesulfonamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features an acridine moiety, which is known for its biological activity, linked to a piperidine ring and a methanesulfonamide group. The combination of these functional groups imparts distinctive chemical and biological properties to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(9-oxo-10H-acridine-2-carbonyl)piperidin-4-yl]methanesulfonamide typically involves multi-step organic reactions. One common synthetic route begins with the preparation of the acridine derivative, followed by the introduction of the piperidine ring and the methanesulfonamide group. Key steps may include:
Formation of the Acridine Core: This can be achieved through cyclization reactions involving anthranilic acid derivatives.
Attachment of the Piperidine Ring: This step often involves nucleophilic substitution reactions where the acridine core reacts with a piperidine derivative.
Introduction of the Methanesulfonamide Group: This is typically done through sulfonation reactions using reagents like methanesulfonyl chloride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the employment of catalysts to enhance reaction efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
N-[1-(9-oxo-10H-acridine-2-carbonyl)piperidin-4-yl]methanesulfonamide can undergo various chemical reactions, including:
Oxidation: The acridine moiety can be oxidized under specific conditions to form quinone derivatives.
Reduction: The compound can be reduced to form dihydro derivatives, which may exhibit different biological activities.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield acridine quinones, while reduction can produce dihydroacridine derivatives.
Scientific Research Applications
N-[1-(9-oxo-10H-acridine-2-carbonyl)piperidin-4-yl]methanesulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a DNA intercalator, which can inhibit the replication of certain viruses and bacteria.
Medicine: Investigated for its anticancer properties due to its ability to interfere with DNA replication and repair mechanisms.
Industry: Utilized in the development of new materials with specific electronic or photophysical properties.
Mechanism of Action
The mechanism of action of N-[1-(9-oxo-10H-acridine-2-carbonyl)piperidin-4-yl]methanesulfonamide involves its interaction with biological macromolecules. The acridine moiety can intercalate into DNA, disrupting the normal function of the DNA and inhibiting replication and transcription processes. This can lead to cell cycle arrest and apoptosis in cancer cells. The piperidine and methanesulfonamide groups may enhance the compound’s solubility and cellular uptake, further increasing its biological activity.
Comparison with Similar Compounds
Similar Compounds
Acridine Orange: A well-known DNA intercalator used in fluorescence microscopy.
Proflavine: Another acridine derivative with antibacterial and antiviral properties.
Mitoxantrone: A synthetic anthracenedione with anticancer activity.
Uniqueness
N-[1-(9-oxo-10H-acridine-2-carbonyl)piperidin-4-yl]methanesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to intercalate into DNA, combined with the presence of the piperidine and methanesulfonamide groups, makes it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
N-[1-(9-oxo-10H-acridine-2-carbonyl)piperidin-4-yl]methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O4S/c1-28(26,27)22-14-8-10-23(11-9-14)20(25)13-6-7-18-16(12-13)19(24)15-4-2-3-5-17(15)21-18/h2-7,12,14,22H,8-11H2,1H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDVRVQGORSGYEG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NC1CCN(CC1)C(=O)C2=CC3=C(C=C2)NC4=CC=CC=C4C3=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-cyclopropyl-N-[2-[cyclopropyl(methyl)amino]propyl]pyrimidine-4-carboxamide](/img/structure/B6749657.png)
![[1-[5-(1,3-Benzothiazol-2-yl)thiophene-2-carbonyl]piperidin-3-yl]methanesulfonamide](/img/structure/B6749659.png)
![(3-Ethyl-6-methylpyridazin-4-yl)-spiro[3,4-dihydrochromene-2,3'-pyrrolidine]-1'-ylmethanone](/img/structure/B6749662.png)
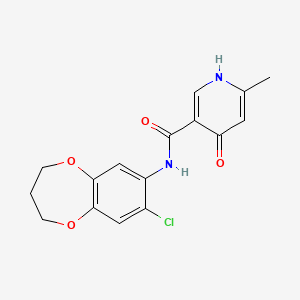
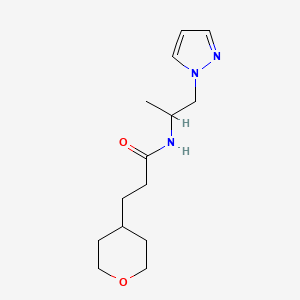
![2-(3-bromophenoxy)-N-[(2-methylpyrazol-3-yl)methyl]propan-1-amine](/img/structure/B6749680.png)
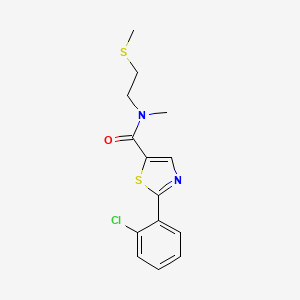
![Ethyl 4-methyl-2-[2-(pyrimidin-2-ylamino)ethylamino]pyrimidine-5-carboxylate](/img/structure/B6749703.png)
![Methyl 1-benzyl-3-[(1-methylpyrazol-3-yl)methylamino]piperidine-3-carboxylate](/img/structure/B6749718.png)
![2,4-dimethyl-N-[2-(4-pyrimidin-2-ylpiperazin-1-yl)ethyl]pent-4-enamide](/img/structure/B6749723.png)
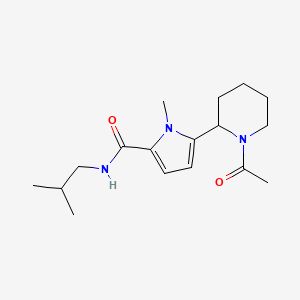
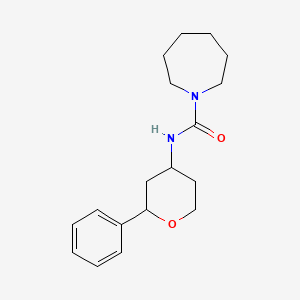
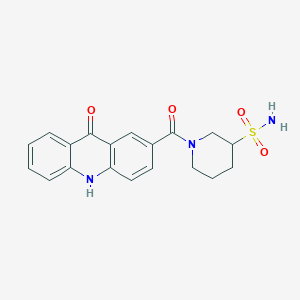
![3-amino-N-[2-(4-tert-butyl-1,3-thiazol-2-yl)ethyl]benzenesulfonamide](/img/structure/B6749749.png)
